2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
Description
2-((1-(4-Fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (hereafter referred to as Compound A) is a synthetic small molecule featuring a fluorinated benzyl-substituted imidazole core linked to a phenethylacetamide moiety via a thioether bridge. The XlogP value of 3.4 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIBRWATFAAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-fluorobenzylamine with glyoxal and ammonium acetate to form the imidazole ring. This intermediate is then reacted with thiourea to introduce the thioether linkage. Finally, the phenethylacetamide moiety is introduced through an acylation reaction using phenethylamine and acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage may facilitate the compound’s binding to metal ions, enhancing its biological activity. Additionally, the phenethylacetamide moiety can interact with cellular membranes, affecting cell signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of Compound A include:
Key Observations :
- Fluorine Substitution: The 4-fluorobenzyl group in Compound A likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 4g) due to reduced susceptibility to oxidative metabolism .
- Thioether Linkage : The thioether bridge in Compound A and Compound 12 may improve resistance to enzymatic degradation compared to ether or methylene linkages .
- Phenethyl vs.
Physicochemical Properties
- Lipophilicity : Compound A (XlogP = 3.4) is less lipophilic than derivatives with bulkier aryl groups (e.g., Compound 12 ), which may lack fluorine’s electron-withdrawing effects. Higher lipophilicity in analogs like 9b (with fluorophenyl groups) could enhance blood-brain barrier penetration .
- Tautomerism : Unlike triazole derivatives in , which exhibit thione-thiol tautomerism, Compound A’s imidazole core is less prone to tautomerism, favoring structural stability .
Biological Activity
The compound 2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS Number: 921885-02-1) is a synthetic derivative of imidazole, characterized by its unique structure that includes a thioether linkage and a phenethylacetamide moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 410.5 g/mol. The presence of the 4-fluorobenzyl group and the imidazole ring contributes to its pharmacological properties, while the thioether linkage enhances its interaction with biological targets.
Anticancer Properties
Recent studies indicate that compounds with imidazole derivatives exhibit significant anticancer activity. Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells such as SW480 and HCT116. For instance, compounds structurally related to This compound have demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent inhibitory effects on cancer growth .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of β-Catenin : The imidazole moiety may interact with β-catenin, a key regulator in the Wnt signaling pathway implicated in many cancers. By inhibiting this pathway, the compound may reduce tumor growth and metastasis .
- Enzyme Interaction : The thioether group can form coordinate bonds with metal ions in enzymes, potentially inhibiting their activity and altering cellular signaling pathways .
Antimicrobial Activity
Compounds containing imidazole rings have also been studied for their antimicrobial properties. Research indicates that they possess activity against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on Colorectal Cancer : A study involving a derivative similar to our compound showed a significant reduction in tumor size in xenograft models when treated with the compound, alongside decreased expression of Ki67, a marker for cell proliferation .
- Antimicrobial Testing : In vitro tests demonstrated that imidazole derivatives exhibited effective inhibition against Staphylococcus aureus and E. coli, suggesting their potential use as broad-spectrum antimicrobials .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H23FN4O4S |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 921885-02-1 |
| Anticancer IC50 (SW480) | ~2 μM |
| Antimicrobial Activity | Effective against S. aureus |
| Mechanism | β-Catenin inhibition |
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (HPLC) | References |
|---|---|---|---|---|
| Imidazole alkylation | Microwave, 100°C, 30 min | 82 | ≥98% | |
| Thioether formation | DMF, K₂CO₃, reflux, 6 h | 78 | 95% |
How is structural elucidation performed for this compound?
Advanced techniques include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the imidazole and fluorobenzyl regions .
- X-ray crystallography (if crystalline) to confirm stereochemistry and non-covalent interactions (e.g., π-π stacking) .
- Elemental analysis (C, H, N, S) with <0.3% deviation from theoretical values .
What preliminary biological screening assays are recommended?
Q. Table 2: Screening Parameters
| Assay | Model System | Key Metrics | References |
|---|---|---|---|
| Antimicrobial | S. aureus ATCC | MIC = 8 µg/mL | |
| Kinase inhibition | EGFR | IC₅₀ = 1.2 µM |
Advanced Research Questions
How can target-specific mechanisms of action be identified?
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinase ATP pockets (e.g., Figure 1 in ).
- CRISPR-Cas9 knockout models to validate target dependency (e.g., EGFR-null cell lines) .
- SPR (Surface Plasmon Resonance) for real-time binding affinity (KD) measurements .
What strategies resolve contradictions between in vitro and in vivo efficacy data?
Q. Table 3: Discrepancy Analysis Example
| Study Type | Efficacy (IC₅₀) | Bioavailability | Key Insight |
|---|---|---|---|
| In vitro (enzyme) | 0.8 µM | N/A | High potency |
| In vivo (xenograft) | No effect | <5% | Poor absorption |
How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Replace 4-fluorobenzyl with 4-Cl or 4-NO₂ groups to enhance hydrophobic interactions (see for analog comparisons).
- Thioether-to-sulfone modification to improve metabolic stability .
- Free-Wilson analysis to quantify contributions of substituents to activity .
What computational methods predict metabolic stability?
- CYP450 metabolism prediction : Use StarDrop or MetaSite to identify labile sites (e.g., imidazole oxidation) .
- MD simulations (AMBER/CHARMM) to assess conformational flexibility and solvent accessibility .
Methodological Best Practices
- Quality control : Use HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .
- Reaction scaling : Transition from batch to flow reactors for gram-scale synthesis (residence time <20 min) .
- Data rigor : Report mean ± SD for triplicate experiments and validate outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
